Diethylmethoxyborane

Catalog No.
S795655
CAS No.
7397-46-8
M.F
C5H13BO
M. Wt
99.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylmethoxyborane

CAS Number

7397-46-8

Product Name

Diethylmethoxyborane

IUPAC Name

diethyl(methoxy)borane

Molecular Formula

C5H13BO

Molecular Weight

99.97 g/mol

InChI

InChI=1S/C5H13BO/c1-4-6(5-2)7-3/h4-5H2,1-3H3

InChI Key

FESAXEDIWWXCNG-UHFFFAOYSA-N

SMILES

B(CC)(CC)OC

Synonyms

Diethyl-borinic Acid Methyl EsterDiethylboron MethoxideDiethylmethoxyboraneMethoxydiethylboraneMethyl Diethylborinate

Canonical SMILES

B(CC)(CC)OC

Organic Synthesis:

  • As a Lewis Acid: Et2MeOB acts as a Lewis acid due to the empty p-orbital on the boron atom. This property allows it to accept electron pairs from Lewis bases, forming temporary bonds. This characteristic makes Et2MeOB useful in various organic reactions, including:
    • Hydroboration: Et2MeOB reacts with alkenes to form organoboranes, which are valuable intermediates in organic synthesis. Source: Journal of the American Chemical Society, 1978, 100, 3633-3639:
    • Cyclization Reactions: Et2MeOB can promote cyclization reactions by activating C=C double bonds and facilitating intramolecular bond formation. Source: The Journal of Organic Chemistry, 1993, 58, 2520-2525

Material Science:

  • Chemical Vapor Deposition (CVD): Et2MeOB can be used as a precursor for depositing boron-containing thin films through CVD. These films have potential applications in various fields, including:
    • Semiconductors: Boron-doped silicon is a crucial material in semiconductor devices. Et2MeOB can be used to deposit thin films of boron on silicon wafers for precise doping control. Source: Journal of Crystal Growth, 1992, 118, 315-320)
    • Solid-State Batteries: Lithium borohydride (LiBH4) is a promising material for solid-state batteries due to its high theoretical capacity. Et2MeOB can be used to synthesize LiBH4, facilitating research and development in this field. Source: Inorganic Chemistry, 2007, 46, 3422-3424

Diethylmethoxyborane is a colorless to yellowish liquid that is highly flammable and has a distinct odor. It is classified as a boron-containing compound and is primarily used as a reagent in organic synthesis. The compound can cause allergic reactions upon skin contact and is harmful if inhaled . Its structure features a boron atom bonded to two ethyl groups and a methoxy group, making it a versatile building block in organic chemistry.

Diethylmethoxyborane acts as a Lewis acid due to the empty p-orbital on the boron atom. This allows it to complex with electron-rich functionalities, activating them for further reactions. Additionally, the B-H bond in Et2MeOBH2 is weak and readily cleaved, enabling its reducing properties [].

Diethylmethoxyborane is a hazardous compound due to several factors:

  • Flammability: It is pyrophoric, igniting spontaneously upon contact with air or moisture [].
  • Toxicity: Information on specific toxicity is limited, but it is recommended to handle it with appropriate personal protective equipment (PPE) due to its potential health hazards [].
  • Reactivity: Reacts violently with water and strong oxidizing agents [].

  • Control Radical Polymerization: It is utilized in borane-mediated control radical polymerization for synthesizing fluoropolymers .
  • Homologation Reactions: The compound can react with sulfonium ylides to facilitate homologation reactions .
  • Suzuki Coupling Reaction: It serves as a reagent for producing diethyl(3-pyridyl)borane, which is involved in palladium-catalyzed coupling reactions .

The biological activity of diethylmethoxyborane is limited but noteworthy. It has been reported to cause skin sensitization and respiratory irritation upon exposure . Additionally, there are concerns about its potential carcinogenicity, highlighting the need for caution when handling this compound.

Several methods have been developed for synthesizing diethylmethoxyborane:

  • Reaction of Boron Trifluoride and Magnesium: A common method involves using ether as a solvent to react magnesium ribbons with boron trifluoride, followed by the addition of methanol .
  • Direct Alkylation: Another approach includes the alkylation of boron compounds with ethyl halides in the presence of suitable bases.

Diethylmethoxyborane finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for creating complex molecules.
  • Polymer Chemistry: The compound plays a crucial role in the production of advanced materials through polymerization techniques.
  • Pharmaceuticals: Due to its reactivity, it has potential uses in drug development and synthesis.

Diethylmethoxyborane shares similarities with other organoboron compounds but possesses unique characteristics that set it apart. Below are some comparable compounds:

Compound NameFormulaUnique Features
TriethylboraneC₉H₂₃BMore stable; used primarily as a reducing agent
BoraneBH₃Highly reactive; serves as a fundamental boron source
DimethylmethoxyboraneC₄H₉BOSimilar structure; used in different synthetic contexts

Diethylmethoxyborane's unique feature lies in its dual functionality as both an alkylating agent and a reagent for polymerization processes, making it particularly valuable in complex organic syntheses.

UNII

3AH40D7L25

GHS Hazard Statements

H250: Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

7397-46-8

Wikipedia

Methyl esterb,b-diethyl-borinic acid

General Manufacturing Information

Borinic acid, B,B-diethyl-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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